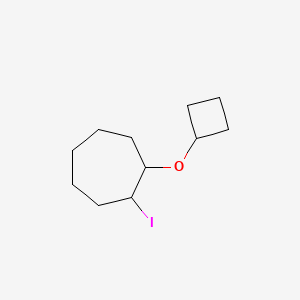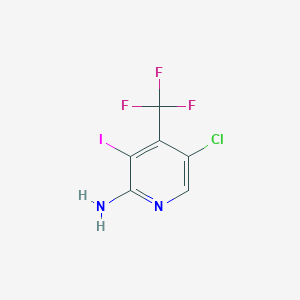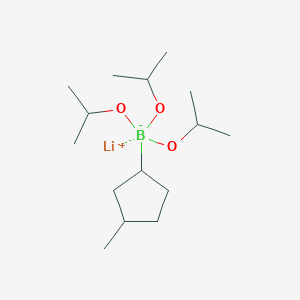
Lithium triisopropoxy(3-methylcyclopentyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(3-methylcyclopentyl)borate is a borate ester compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a borate ester with triisopropoxy and 3-methylcyclopentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.
Scientific Research Applications
Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the 3-methylcyclopentyl group.
Lithium bis(oxalate)borate: Another borate ester with different functional groups.
Tris(trimethylsilyl) borate: A borate ester with trimethylsilyl groups instead of triisopropoxy groups.
Uniqueness
Lithium triisopropoxy(3-methylcyclopentyl)borate is unique due to the presence of the 3-methylcyclopentyl group, which can impart different chemical and physical properties compared to other borate esters
Properties
Molecular Formula |
C15H32BLiO3 |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1 |
InChI Key |
MJZSAATUSVISCF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


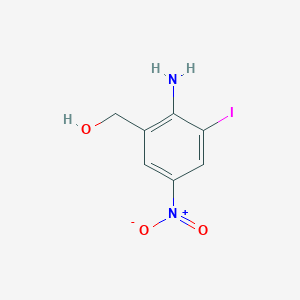
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
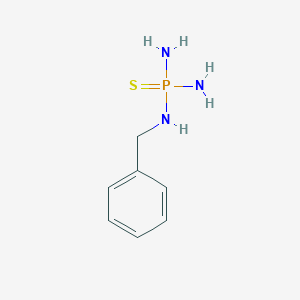

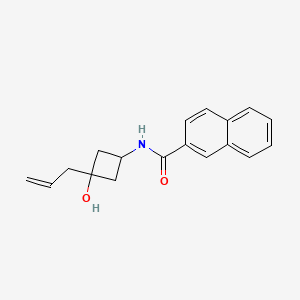
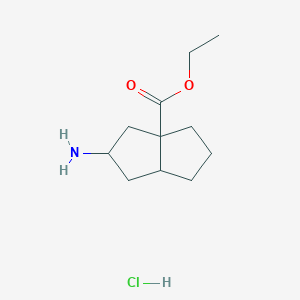
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
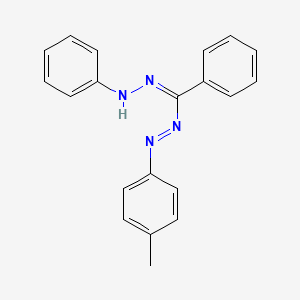
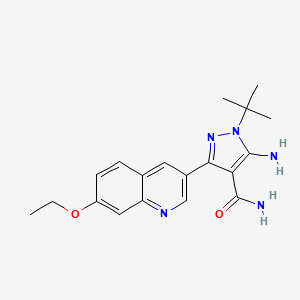
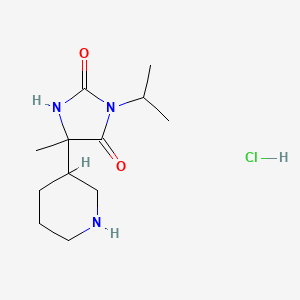
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
